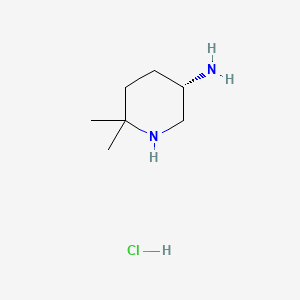
Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)-: is an organic compound with the molecular formula C21H17BrO3 and a molecular weight of 397.26188 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with bromine and two phenylmethoxy groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of hydroxyl groups, bromination, and subsequent deprotection. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry: Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be investigated for potential therapeutic applications .
Industry: Industrially, Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the bromine atom can participate in halogen bonding interactions. These interactions can affect various molecular pathways and biological processes .
Comparaison Avec Des Composés Similaires
- Benzaldehyde, 2-bromo-5-methoxy-3,4-bis(phenylmethoxy)-
- Benzaldehyde, 2-bromo-4,5-dimethoxy-
Comparison: Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- is unique due to the presence of two phenylmethoxy groups, which can influence its reactivity and interactions compared to similar compounds. The position and type of substituents on the benzaldehyde ring can significantly affect the compound’s chemical behavior and applications .
Propriétés
IUPAC Name |
2-bromo-4,5-bis(phenylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO3/c22-19-12-21(25-15-17-9-5-2-6-10-17)20(11-18(19)13-23)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGJSRFVVZWBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C=O)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461467 |
Source


|
| Record name | Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4816-00-6 |
Source


|
| Record name | Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245432.png)
![(S)-N-[(R)-[3,5-bis(trifluoromethyl)phenyl]-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8245442.png)
![(S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245448.png)
![(S)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245456.png)
![(S)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8245464.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245468.png)
![(S)-N-[1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8245476.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245479.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245488.png)





